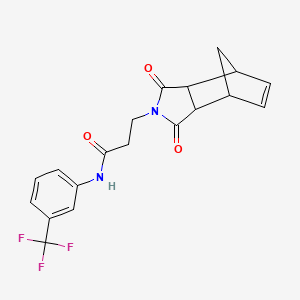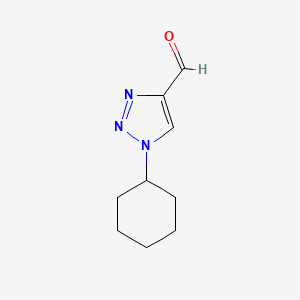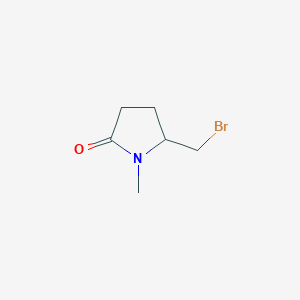![molecular formula C25H23N5O5 B2984897 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-93-8](/img/structure/B2984897.png)
ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Researchers have synthesized and characterized new imidazole derivatives to understand their reactivity and potential applications. For instance, Hossain et al. (2018) prepared two newly synthesized imidazole derivatives and investigated their spectroscopic and reactive properties through experimental and computational approaches, including IR, FT-Raman, and NMR spectra. These studies highlight the potential of these compounds in pharmaceutical and material sciences due to their significant reactivity and properties, such as hyperpolarizabilities which suggest possible applications in nonlinear optics (NLO) materials and interaction with proteins for potential inhibitory activity against specific enzymes (Hossain et al., 2018).
Antimicrobial Activities
Another area of application is the development of compounds with antimicrobial activities. Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing their potential as antimicrobial agents. The study involved characterizing these compounds through spectroscopic and elemental analysis and evaluating their effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Sharma et al., 2004).
Antioxidant Properties
Compounds related to ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been investigated for their antioxidant properties. For example, the ethyl acetate fraction of red seaweed Hypnea musciformis was purified to yield substituted aryl meroterpenoids, which exhibited significant antioxidant activities. This suggests the potential application of these compounds in pharmaceutical and food industries as lead antioxidative molecules (Chakraborty et al., 2016).
Heterocyclic Chemistry and Biological Activity
The field of heterocyclic chemistry has explored the synthesis of new compounds derived from imidazole and perimidines for their biological activities. Farghaly et al. (2014) prepared new series of imidazolines and perimidines exhibiting azo-hydrazone tautomerism and screened them for antibacterial and antifungal activity. These studies show the broad applicability of these compounds in developing new therapeutic agents due to their promising biological activities (Farghaly et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-16(2)30(24)17-10-12-19(13-11-17)35-18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZJYOGWMZRJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)


